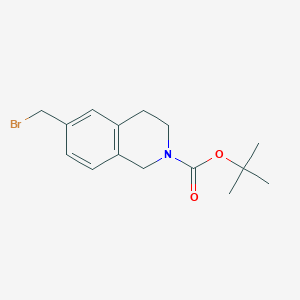

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYPQVWVZKITBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622867-53-2 | |

| Record name | N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline

An In-Depth Technical Guide to N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline

Executive Summary

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline (CAS: 622867-53-2) is a specialized heterocyclic building block used extensively in medicinal chemistry and drug discovery.[1][2][3][4] It serves as a critical "linker" scaffold, enabling the introduction of the pharmacologically privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety into larger bioactive molecules.

Its value lies in the orthogonality of its reactive sites:

-

The Electrophilic "Warhead": The 6-bromomethyl group is a highly reactive benzylic bromide, susceptible to rapid

displacement by nucleophiles (amines, thiols, alkoxides). -

The Protected Amine: The tert-butoxycarbonyl (Boc) group masks the secondary amine, preventing self-polymerization and allowing for controlled, stepwise functionalization.

This guide details the chemical properties, synthesis pathways, reactivity profiles, and safety protocols required for high-integrity research applications.

Part 1: Chemical Identity & Structural Analysis

| Property | Data |

| Chemical Name | tert-Butyl 6-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |

| CAS Number | 622867-53-2 |

| Molecular Formula | |

| Molecular Weight | 326.23 g/mol |

| Physical State | Typically a white to off-white low-melting solid or viscous oil (purity dependent).[1][3] |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc, DMF); insoluble in water. |

| Stability | Moisture sensitive; light sensitive (benzylic bromides can degrade via photolysis).[3] |

Structural Insight: The molecule features a benzylic bromide at the C6 position. Benzylic halides are significantly more reactive than alkyl halides due to the stabilization of the transition state by the adjacent aromatic ring. However, this also makes them prone to hydrolysis if stored improperly. The Boc group on the nitrogen creates high steric bulk, directing nucleophilic attacks away from the ring nitrogen and exclusively toward the exocyclic bromomethyl group.

Part 2: Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing this compound is the Wohl-Ziegler Bromination .[3] This radical pathway converts the methyl precursor (N-Boc-6-methyl-1,2,3,4-tetrahydroisoquinoline) into the bromomethyl derivative using N-bromosuccinimide (NBS).[1][3]

Mechanism of Action: Radical Chain Reaction

The reaction does not proceed via ionic addition but through a radical chain mechanism initiated by heat or light, often using AIBN (azobisisobutyronitrile) as a radical initiator.

Step-by-Step Protocol (General Procedure):

-

Reagents: N-Boc-6-methyl-THIQ (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq).

-

Solvent: Anhydrous

(classic) or Trifluorotoluene (green alternative).[3] -

Conditions: Reflux (

) under inert atmosphere ( -

Workup: Cool to

to precipitate succinimide byproduct. Filter. Concentrate filtrate.[3] -

Purification: Rapid column chromatography (SiO2, Hexane/EtOAc). Note: Benzylic bromides degrade on silica if residence time is long.

Synthesis Workflow Diagram

Figure 1: Radical bromination pathway transforming the methyl precursor to the bromomethyl "warhead".[1]

Part 3: Reactivity Profile & Applications

The core utility of CAS 622867-53-2 is its ability to participate in Nucleophilic Substitution (

Key Reactions

-

N-Alkylation (Amine Coupling):

-

Reaction: Reacts with primary/secondary amines in the presence of a weak base (

or DIPEA) in DMF/MeCN. -

Application: Synthesis of dual-pharmacophore drugs (e.g., linking a THIQ fragment to a piperazine or imidazole).

-

-

S-Alkylation (Thiol Coupling):

-

O-Alkylation (Ether Formation):

Medicinal Chemistry Applications

-

Peptidomimetics: The THIQ scaffold is a "constrained phenylalanine" mimic. This bromide allows the insertion of this mimic into peptide chains to restrict conformational freedom, often improving potency and metabolic stability (e.g., in Tic-based opioid ligands).

-

Fragment-Based Drug Design (FBDD): Used to "grow" fragments.[1][3] If a hit compound has a nucleophile, this bromide can be attached to explore the hydrophobic pocket binding of the THIQ ring.

Reactivity Logic Map

Figure 2: Divergent synthesis capabilities via nucleophilic substitution at the C6-bromomethyl site.

Part 4: Handling, Safety & Stability

CRITICAL WARNING: Benzylic bromides are potent lachrymators (tear-inducing agents) and vesicants (blistering agents).[3]

| Hazard Class | Code | Description | Protocol |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1][3] | Wear double nitrile gloves.[3] Use a face shield if working with >1g.[3] |

| Acute Toxicity | H302 | Harmful if swallowed.[3] | Do not eat/drink in the lab. Wash hands thoroughly after doffing gloves.[3] |

| Lachrymator | N/A | Irritating to eyes/respiratory tract.[3] | All operations must occur inside a functioning fume hood. |

Storage & Stability:

-

Temperature: Store at

(Refrigerate). -

Atmosphere: Store under inert gas (Argon/Nitrogen).[3] Moisture causes hydrolysis to the benzyl alcohol.

-

Light: Protect from light (amber vials/foil wrap) to prevent radical degradation and discoloration (browning).[3]

References

-

ChemicalBook. (2025).[3] N-Boc-6-Bromomethyl-1,2,3,4-Tetrahydroisoquinoline Properties and CAS 622867-53-2.[1][3] Link

-

National Institutes of Health (NIH) - PubChem. (2025).[3] Tetrahydroisoquinoline Derivatives and Patent Landscape. Link

-

Talk, R. A., et al. (2016).[5] "Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench." Organic & Biomolecular Chemistry. Link

-

Google Patents. (2014).[3] CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.[1][3] Link

-

Sigma-Aldrich. (2025).[3] Safety Data Sheet: Benzylic Bromide Derivatives. Link

Sources

- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | 893566-75-1 [sigmaaldrich.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

A Comprehensive Technical Guide to N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline (CAS 215798-14-4): Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features—a conformationally restricted tetrahydroisoquinoline (THIQ) scaffold, a versatile benzylic bromide handle, and an acid-labile N-Boc protecting group—make it an invaluable intermediate for the synthesis of complex molecular architectures. The THIQ core is a "privileged scaffold," frequently found in a wide array of biologically active natural products and synthetic pharmaceuticals, including anticancer and anti-angiogenesis agents.[1] The bromomethyl group at the 6-position provides a reactive site for introducing diverse functionalities through nucleophilic substitution and cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its emerging role in the development of targeted therapeutics like Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3]

Physicochemical Properties and Characterization

| Property | Anticipated Value/Characteristic |

| CAS Number | 215798-14-4 |

| Molecular Formula | C₁₅H₂₀BrNO₂ |

| Molecular Weight | 326.23 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water. |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from light and strong oxidizing agents. The benzylic bromide is susceptible to hydrolysis and nucleophilic attack. |

Anticipated Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz):

-

δ 7.1-7.3 ppm (m, 3H): Aromatic protons of the tetrahydroisoquinoline ring.

-

δ 4.55 ppm (s, 2H): Methylene protons of the bromomethyl group (-CH₂Br).

-

δ 4.5-4.6 ppm (br s, 2H): Methylene protons at the C1 position of the THIQ ring.

-

δ 3.6-3.7 ppm (t, J = 6.0 Hz, 2H): Methylene protons at the C3 position.

-

δ 2.7-2.8 ppm (t, J = 6.0 Hz, 2H): Methylene protons at the C4 position.

-

δ 1.48 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

-

¹³C NMR (CDCl₃, 125 MHz):

-

δ 154.8 ppm: Carbonyl carbon of the Boc group.

-

δ 134-136 ppm: Quaternary aromatic carbons.

-

δ 126-129 ppm: Aromatic CH carbons.

-

δ 80.5 ppm: Quaternary carbon of the Boc group.

-

δ 45-47 ppm: Methylene carbon at C1.

-

δ 40-42 ppm: Methylene carbon at C3.

-

δ 33.5 ppm: Bromomethyl carbon (-CH₂Br).

-

δ 29.1 ppm: Methylene carbon at C4.

-

δ 28.4 ppm: Methyl carbons of the Boc group.

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺ at m/z 326.07 and 328.07 (characteristic isotopic pattern for bromine).

-

Synthesis of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline: A Step-by-Step Approach

The synthesis of the title compound is a multi-step process that can be logically designed from commercially available starting materials. The following workflow outlines a robust and scalable synthetic route.

Workflow for the Synthesis of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline

Caption: Synthetic workflow for N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocols

The Pictet-Spengler reaction is a classic and efficient method for the synthesis of tetrahydroisoquinolines.[4][5]

-

Materials: 4-Methylphenethylamine, formaldehyde (37% aqueous solution), concentrated hydrochloric acid, sodium hydroxide, dichloromethane.

-

Procedure:

-

To a solution of 4-methylphenethylamine (1.0 eq) in water, add concentrated hydrochloric acid (1.1 eq) dropwise at 0 °C.

-

To this solution, add aqueous formaldehyde (1.2 eq) and stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC. Upon completion, basify the reaction mixture with a 2M NaOH solution to pH > 10.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methyl-1,2,3,4-tetrahydroisoquinoline, which can be used in the next step without further purification.

-

The protection of the secondary amine is crucial to prevent side reactions in the subsequent bromination step. The use of di-tert-butyl dicarbonate is a standard and high-yielding procedure.[6][7][8][9]

-

Materials: 6-Methyl-1,2,3,4-tetrahydroisoquinoline, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (Et₃N) or sodium hydroxide, dichloromethane or a biphasic system with water.

-

Procedure:

-

Dissolve 6-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane.

-

Add triethylamine (1.5 eq) to the solution.

-

Add a solution of (Boc)₂O (1.1 eq) in dichloromethane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Boc-6-methyl-1,2,3,4-tetrahydroisoquinoline.

-

The benzylic methyl group is selectively brominated using a radical initiator and a bromine source like N-bromosuccinimide (NBS).[3][10][11]

-

Materials: N-Boc-6-methyl-1,2,3,4-tetrahydroisoquinoline, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), carbon tetrachloride (CCl₄) or another suitable solvent.

-

Procedure:

-

Dissolve N-Boc-6-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in CCl₄.

-

Add NBS (1.1 eq) and a catalytic amount of AIBN (0.1 eq).

-

Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction can be initiated with a UV lamp.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the filter cake with CCl₄.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline as the final product.

-

Chemical Reactivity and Synthetic Utility

The synthetic utility of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline stems from its dual reactivity: the electrophilic benzylic bromide and the potential for deprotection of the Boc group to reveal the secondary amine.

Reactivity of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline

Caption: Key reaction pathways for N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline.

The benzylic bromide is a good leaving group, making the methylene carbon highly susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide range of functional groups, including ethers, amines, thioethers, and carbon-carbon bonds via alkylation of carbanions.

Furthermore, the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol, to liberate the secondary amine. This newly revealed amine can then undergo a variety of transformations, including acylation, alkylation, and reductive amination, to further elaborate the molecular structure.

Application in the Synthesis of PARP Inhibitors

A significant application of tetrahydroisoquinoline-based building blocks is in the development of PARP inhibitors.[2][3] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in homologous recombination repair pathways, such as BRCA-mutated tumors.[12]

The thieno[2,3-c]isoquinolin-5(4H)-one scaffold is a known core structure for potent PARP inhibitors.[2][3] N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline can serve as a key precursor for the synthesis of analogs of these inhibitors. The bromomethyl group can be used to introduce or build upon the thiophene ring system, while the tetrahydroisoquinoline core provides the necessary structural framework for binding to the PARP active site.

Illustrative Synthetic Application: Towards a PARP Inhibitor Scaffold

The following protocol outlines a hypothetical, yet chemically sound, application of the title compound in the synthesis of a key intermediate for a PARP inhibitor.

-

Objective: To synthesize a 6-substituted aminomethyl-1,2,3,4-tetrahydroisoquinoline derivative, a potential intermediate for a PARP inhibitor.

-

Materials: N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline, desired primary or secondary amine (e.g., piperidine), potassium carbonate, acetonitrile.

-

Procedure:

-

To a solution of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in acetonitrile, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the N-Boc-6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline derivative.

-

This intermediate can then be deprotected and further functionalized to generate the final PARP inhibitor.

-

Safety and Handling

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline, as a benzylic bromide, should be handled with care. Benzylic bromides are lachrymators and skin irritants. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline is a strategically important and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity and the "privileged" nature of its core structure make it an attractive starting material for the synthesis of diverse compound libraries and targeted therapeutics. The synthetic protocols and reactivity profile detailed in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors, particularly in the promising field of PARP inhibition.

References

-

Maksimainen, M. M., Nurmesjärvi, A., Terho, R. A., Threadgill, M. D., Lehtiö, L., & Heiskanen, J. P. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega, 5(22), 12877–12886. [Link]

-

Maksimainen, M. M., Nurmesjärvi, A., Terho, R. A., Threadgill, M. D., Lehtiö, L., & Heiskanen, J. P. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ResearchGate. [Link]

-

Kühn, S., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]

-

Larock, R. C., & Yum, E. K. (2003). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. Organic Letters, 5(12), 2181–2184. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroisoquinoline synthesis. Retrieved from [Link]

-

Neumann, J. J., & Sarpong, R. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3173. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2023). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material Visible Light Promoted Photoredox C(sp3)–H Bond Functionalization of Tetrahydroisoquinolines in Flow. Retrieved from [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

-

Manda, S., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1716–1727. [Link]

-

Zhou, X., et al. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ACS Medicinal Chemistry Letters, 16(11). [Link]

-

PubChem. (n.d.). tert-Butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]

-

Guglielmo, S., et al. (2016). Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: [4′-(6,7- Dimethoxy-3,4-dihydro-1H - IRIS-AperTO - UniTo. Journal of Medicinal Chemistry, 59(14), 6729-6738. [Link]

-

Szymańska, E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Sciforum. (n.d.). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Retrieved from [Link]

-

Itoh, T., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Molecules, 17(12), 14364–14373. [Link]

-

Singh, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14454-14481. [Link]

-

Manda, S., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]

-

Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Boum-Rondele, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 1-6. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Dizdar, M., et al. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. Records of Natural Products, 17(4), 548-561. [Link]

-

Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedure:. Retrieved from [Link]

-

Sun, C., et al. (2018). BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency. Cancer Cell, 33(3), 401–416.e8. [Link]

-

Cowley, P. M., & Wise, A. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]

-

Rozwadowska, M. D., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2529–2538. [Link]

-

Chiu, W.-J., et al. (2021). Diastereospecific Synthesis of Tetrahydroisoquinolines via Radical Cyclization: Application in the Synthesis of ent‐Tadalafil. Advanced Synthesis & Catalysis, 363(14), 3568-3575. [Link]

-

Kul Köprülü, T., et al. (2019). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... ResearchGate. [Link]

-

Zhuravleva, Y. A., et al. (2011). Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. Russian Journal of Organic Chemistry, 47(2), 306–307. [Link]

-

ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo.... Retrieved from [Link]

-

Shavva, A. G., et al. (2019). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Scientific Reports, 9(1), 1-13. [Link]

-

Cai, S. X., et al. (2024). Synthesis of Novel Substituted N-heterocycles and Their Use of Selective Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Rozwadowska, M. D., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journals. [Link]articles/17/168)

Sources

- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. New strategy for the synthesis of tetrahydroisoquinoline alkaloids [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. echemi.com [echemi.com]

- 11. Dihydroisoquinolines | Fisher Scientific [fishersci.com]

- 12. iris.unito.it [iris.unito.it]

An In-depth Technical Guide to the Structural Analysis of N-Boc-Protected Tetrahydroisoquinoline Derivatives

Introduction: The Significance of N-Boc-THIQ Derivatives in Medicinal Chemistry

Tetrahydroisoquinolines (THIQs) represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic introduction of a tert-butoxycarbonyl (Boc) group onto the nitrogen atom serves a dual purpose: it acts as a robust protecting group during multi-step syntheses and profoundly influences the molecule's conformational behavior.[2] Understanding the precise three-dimensional structure of these N-Boc-protected THIQ derivatives is paramount, as conformation dictates molecular recognition, binding affinity to biological targets, and ultimately, pharmacological efficacy.

This guide provides an in-depth exploration of the critical techniques and workflows employed to elucidate the complex structural landscape of N-Boc-THIQs. We will move beyond procedural descriptions to explain the causality behind experimental choices, emphasizing an integrated approach that combines solution-state NMR spectroscopy, solid-state X-ray crystallography, and in silico computational modeling. This synergistic methodology provides a holistic and validated understanding of molecular structure, essential for rational drug design and lead optimization.

The Conformational Dichotomy: Ring Puckering and Amide Rotational Isomerism

The structural complexity of an N-Boc-THIQ derivative arises from two primary sources: the non-planar nature of the tetrahydroisoquinoline ring and the restricted rotation around the N-C(O) amide bond of the Boc group.

-

Ring Conformation: The saturated heterocyclic ring of the THIQ core typically adopts a half-chair conformation to minimize torsional strain.[3] The specific puckering can place substituents in pseudo-axial or pseudo-equatorial orientations, significantly altering the spatial arrangement of functional groups.

-

Boc Group Rotamers: The partial double-bond character of the carbamate C-N bond restricts free rotation, leading to the existence of two distinct rotational isomers, or rotamers.[4][5] These conformers can interconvert through rotation around the N-CO bond, but often the energy barrier is high enough to allow for their individual observation on the NMR timescale at room temperature.[4][5] This phenomenon frequently results in the doubling of NMR signals, a characteristic feature that can complicate spectral interpretation but also offers a powerful probe into the molecule's dynamic behavior.[6][7]

Distinguishing between signals arising from these rotamers versus those from a mixture of diastereomers is a critical first step in analysis.[7] This guide will detail the experimental approaches to make this distinction unequivocally.

Core Analytical Techniques: A Multi-faceted Approach

A comprehensive structural analysis relies on the integration of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their combination provides a self-validating and robust final picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Structure

NMR is the cornerstone technique for studying the structure and dynamics of molecules in solution.[8] For N-Boc-THIQs, a suite of NMR experiments is employed to build a complete conformational model.

Key Mechanistic Claims & Causality:

-

¹H and ¹³C NMR: These fundamental 1D experiments provide the initial overview of the molecule's electronic environment and carbon skeleton. The presence of doubled signals is often the first indication of conformational heterogeneity, such as the presence of Boc rotamers.[6][9]

-

2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment of all proton and carbon signals. COSY identifies through-bond proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range carbons, respectively. This connectivity map is the foundation of any structural assignment.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): The NOE provides information about through-space proximity (< 5 Å) between protons, which is critical for determining relative stereochemistry and differentiating between conformers.[10][11][12][13] For mid-sized molecules like many THIQ derivatives, where the standard NOESY experiment may yield zero-intensity signals, the ROESY experiment is often a more reliable alternative as it provides positive signals regardless of molecular tumbling rate.[10]

-

Variable Temperature (VT) NMR: This is the definitive experiment to probe dynamic processes like rotameric exchange.[4][14][15] By acquiring spectra at different temperatures, one can observe the coalescence of signals that arise from rapidly interconverting species.[4][6][15] This allows for the calculation of the energy barrier to rotation and confirms that doubled signals originate from conformers, not a static mixture of isomers.[7]

Experimental Protocol: Variable Temperature (VT) ¹H NMR for Rotamer Analysis

-

Sample Preparation: Prepare a solution of the N-Boc-THIQ derivative (5-10 mg) in a suitable deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈, DMSO-d₆) in a high-quality, Class A NMR tube rated for VT work. The choice of solvent is critical; it must have a wide liquid range and not interact strongly with the analyte.

-

Initial Spectrum (298 K): Acquire a standard ¹H NMR spectrum at ambient temperature (25°C / 298 K) to serve as a reference.

-

High-Temperature Acquisition: Gradually increase the spectrometer's probe temperature in increments of 10-15 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Continue until the doubled signals of interest broaden and coalesce into single, sharp peaks, or until the solvent's boiling point or a maximum safe temperature (e.g., 100°C) is approached.[14]

-

Low-Temperature Acquisition (Optional): If coalescence is not observed at high temperatures, or to "freeze out" conformers, perform the experiment at low temperatures. Using a liquid nitrogen exchanger, cool the probe in decrements of 10-15 K.[14] Observe the sharpening and increased separation of the rotameric signals.

-

Data Analysis: Identify the coalescence temperature (Tc) for a pair of exchanging signals. This temperature, along with the frequency separation (Δν in Hz) of the signals at a temperature well below coalescence, can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Data Presentation: Typical ¹H NMR Chemical Shifts for N-Boc-THIQ Derivatives

| Proton Type | Typical Chemical Shift (ppm) | Notes |

| Boc (t-butyl) | 1.3 - 1.5 | Often appears as two singlets in the presence of rotamers. |

| THIQ CH₂ (aliphatic) | 2.6 - 3.8 | Complex multiplets. Diastereotopic protons often show distinct signals. |

| THIQ CH (benzylic) | 4.4 - 5.5 | Position is sensitive to substituents and ring conformation. |

| Aromatic CH | 6.8 - 7.5 | Pattern depends on the substitution of the aromatic ring. |

Visualization: Workflow for NMR-Based Structural Elucidation

Caption: Workflow for integrated NMR analysis of N-Boc-THIQ derivatives.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the absolute conformation adopted in the crystal lattice.[3][16][17] This "snapshot" serves as the gold standard for validating or refining conformational models derived from solution-state or computational data.

Key Mechanistic Claims & Causality:

-

Definitive Structure: It resolves any ambiguity regarding relative stereochemistry and identifies the specific rotamer and ring pucker present in the crystalline form.[16][18]

-

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other through forces like hydrogen bonding or π-stacking, which can be relevant for understanding physical properties and crystal engineering.[19]

It is crucial to recognize that the lowest energy conformation in a crystal lattice may not be the same as the most populated conformation in solution due to packing forces. However, it almost certainly represents a low-energy, accessible conformation.

Experimental Protocol: General Workflow for Single-Crystal Growth

-

Purification: The compound must be of the highest possible purity (>99%). Impurities can inhibit crystallization.

-

Solvent Selection: Screen a range of solvents and solvent systems (e.g., methanol, ethanol, ethyl acetate, hexane, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble.

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap pierced with a few small holes to allow for slow evaporation over several days to weeks at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully mount one on a goniometer head for data collection on a diffractometer.[3][16]

Computational Chemistry: The In Silico Investigation

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful predictive and validation tool.[1][16][20] It allows for the exploration of the entire conformational energy landscape, providing insights that are inaccessible by experimental means alone.

Key Mechanistic Claims & Causality:

-

Conformer Searching: Computational algorithms can systematically search for all possible low-energy conformations (rotamers and ring puckers).[21]

-

Energy Calculation: DFT methods can accurately calculate the relative energies of these conformers, predicting which are most stable and likely to be populated.[22] The B3LYP functional with a basis set like 6-311++G(d,p) is a commonly used and reliable level of theory for such systems.[21][22]

-

NMR Parameter Prediction: Theoretical NMR chemical shifts and coupling constants can be calculated for each stable conformer. Comparing these predicted values with experimental data is a powerful method for validating a proposed structure and assigning specific conformations to the experimentally observed species.

-

NBO Analysis: Natural Bond Orbital (NBO) analysis can be used to investigate the electronic reasons for conformational preferences, such as stabilizing hyperconjugative interactions.[20][23][24]

Visualization: Integrated Structural Analysis Workflow

Caption: Synergistic workflow combining experimental and computational methods.

Conclusion: A Holistic View for Rational Design

The structural elucidation of N-Boc-protected tetrahydroisoquinoline derivatives is a non-trivial task that demands a sophisticated, multi-pronged strategy. Relying on a single technique provides an incomplete and potentially misleading picture. By judiciously combining the solution-state dynamic insights from advanced NMR spectroscopy, the definitive solid-state benchmark from X-ray crystallography, and the predictive power of computational chemistry, researchers can build a comprehensive and validated model of their molecule. This detailed structural understanding is the bedrock of modern drug discovery, enabling a more rational approach to optimizing ligand-receptor interactions, improving pharmacokinetic properties, and ultimately, developing safer and more effective medicines.

References

-

Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. (2023). MDPI. Available from: [Link]

-

Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. (2023). PubMed. Available from: [Link]

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (2004). MDPI. Available from: [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3‑c]isoquinolines. (2021). ACS Omega. Available from: [Link]

-

Tetrahydroisoquinoline derivative: Design, synthesis, characterization, crystal structure investigation, and computational studies approach. (2025). ResearchGate. Available from: [Link]

-

Variable Temperature NMR Experiments. University of Oxford. Available from: [Link]

-

NOESY and ROESY. (2015). UCSD SSPPS NMR Facility. Available from: [Link]

-

¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD₂Cl₂. ResearchGate. Available from: [Link]

-

Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. Available from: [Link]

-

Structural Studies of N-Acyl 1,1′-Bis(1,2,3,4-tetrahydroisoquinoline) Derivatives. ResearchGate. Available from: [Link]

-

Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Available from: [Link]

-

Variable Temperature to Improve NMR Resolution. (2014). University of Ottawa NMR Facility Blog. Available from: [Link]

-

Rotamers- assigned by a simple NMR experiment. (2013). Sussex Drug Discovery Centre. Available from: [Link]

-

Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. (2011). The Royal Society of Chemistry. Available from: [Link]

-

¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. Available from: [Link]

-

Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2021). PMC. Available from: [Link]

-

5.4: NOESY Spectra. Chemistry LibreTexts. Available from: [Link]

-

NOESY: the experiment for when you just need to know more, particularly the ¹H-¹H spatial proximity. (2021). Nanalysis. Available from: [Link]

-

Rotamers- assigned by a simple NMR experiment. (2013). ORGANIC CHEMISTRY SELECT. Available from: [Link]

-

Solid-Phase Synthesis of 1-Substituted Tetrahydroisoquinoline Derivatives Employing BOC-Protected Tetrahydroisoquinoline Carboxylic Acids. (2004). ACS Combinatorial Science. Available from: [Link]

-

Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy. (2020). Enlighten Theses. Available from: [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available from: [Link]

-

Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. (2022). PMC. Available from: [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available from: [Link]

-

Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020). DergiPark. Available from: [Link]

-

Density functional theory studies of conformational stabilities and rotational barriers of 2- and 3-thiophenecarboxaldehydes. ResearchGate. Available from: [Link]

-

DFT and NBO analysis on conformers of dioxaphosphinane derivatives. ISC. Available from: [Link]

-

Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. (2023). MDPI. Available from: [Link]

Sources

- 1. Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy - Enlighten Theses [theses.gla.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

- 11. acdlabs.com [acdlabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]

- 16. Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. researchgate.net [researchgate.net]

- 23. journals.iau.ir [journals.iau.ir]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Selective N-Alkylation of Amines with N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline

Abstract

This application note details the optimized procedure for the

Introduction & Strategic Considerations

The Electrophile: Reactivity Profile

Compound 1 contains two key features:

-

Benzylic Bromide (C6): A highly reactive electrophile susceptible to

attack. The benzylic stabilization of the transition state enhances reactivity compared to alkyl bromides. -

N-Boc Carbamate: Protects the secondary amine of the isoquinoline ring. It is stable to basic and nucleophilic conditions but highly sensitive to acids .

Critical Success Factors

-

Base Selection: Inorganic bases (

, -

Solvent Effects: Polar aprotic solvents (DMF, MeCN) facilitate the

mechanism. Acetonitrile (MeCN) is often preferred for easier workup, while DMF is reserved for poorly soluble substrates. -

Stoichiometry: To prevent bis-alkylation of primary amines, the amine nucleophile should be used in excess (1.2 – 1.5 equiv), or the reaction should be performed at lower concentrations.

Reaction Mechanism

The reaction proceeds via a classic bimolecular nucleophilic substitution (

Figure 1: Mechanistic pathway for the alkylation. Control of stoichiometry is vital to prevent the secondary amine product from acting as a nucleophile in a second alkylation event.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| N-Boc-6-bromomethyl-THIQ | Electrophile | 1.0 | Limiting reagent. |

| Amine (R-NH2) | Nucleophile | 1.2 - 1.5 | Excess favors mono-alkylation. |

| Potassium Carbonate ( | Base | 2.0 - 3.0 | Anhydrous, granular or powdered. |

| Potassium Iodide (KI) | Catalyst | 0.1 | Optional; accelerates sluggish reactions via Finkelstein. |

| Acetonitrile (MeCN) | Solvent | - | Anhydrous grade preferred. |

Standard Procedure (Secondary Amines & Non-Volatile Primary Amines)

Step 1: Setup

-

Charge a flame-dried round-bottom flask or reaction vial with N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv).

-

Add anhydrous Acetonitrile (MeCN) [Concentration: 0.1 M – 0.2 M].

-

Add

(2.0 equiv).[1]-

Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.

-

-

Add the Amine Nucleophile (1.2 equiv).

-

(Optional) If the amine is sterically hindered (e.g., t-butylamine, anilines), add KI (10 mol%).

Step 2: Reaction

-

Stir the suspension vigorously at Room Temperature (25 °C) .

-

Monitor by TLC (Hexane:EtOAc) or LC-MS.

-

Typical Reaction Time: 2 – 12 hours.[2]

-

Optimization: If conversion is <50% after 4 hours, heat to 50–60 °C. Do not exceed 80 °C to preserve the Boc group.

-

Step 3: Workup

-

Dilute the reaction mixture with EtOAc (3x reaction volume).

-

Wash with Water (1x) and Brine (1x).

-

Critical: Do NOT use dilute HCl for washing, as this will deprotect the Boc group.

-

-

Dry the organic phase over anhydrous

.[3] -

Filter and concentrate under reduced pressure.

Step 4: Purification

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane/EtOAc gradient (0-50%) or DCM/MeOH (0-5%) for polar amines.

-

Visualization: UV (254 nm) and Ninhydrin stain.

-

Workflow Visualization

Figure 2: Operational workflow for the N-alkylation protocol. The decision diamond allows for thermal optimization if kinetics are slow.

Optimization & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield / No Reaction | Steric hindrance or poor nucleophilicity. | Add KI (0.1 eq) to form reactive iodide in situ. Switch solvent to DMF and heat to 60 °C. |

| Bis-alkylation (Tertiary Amine) | Primary amine is too reactive or stoichiometry is off. | Increase amine equivalents to 2.0 - 3.0 eq . Add the bromide solution dropwise to the amine solution.[3] |

| Boc Deprotection | Acidic contamination or high thermal stress. | Ensure solvents are acid-free. Keep temperature < 80 °C . Avoid acidic workups (use saturated |

| Precipitate in Reaction | Formation of KBr/KCl salts (Normal). | Ensure vigorous stirring to maintain suspension. No action needed. |

Safety Information

-

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline: Like many benzylic bromides, this compound is a potential lachrymator and skin irritant. Handle only in a fume hood.

-

Acetonitrile: Flammable and toxic.

-

Waste Disposal: Segregate halogenated organic waste.

References

-

General N-Alkylation of Amines: Salvatore, R. N., et al. "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron 57.36 (2001): 7785-7811. Link

-

THIQ Scaffold Synthesis: Cox, E. D., & Cook, J. M. "The Pictet-Spengler condensation: a new direction for an old reaction." Chemical Reviews 95.6 (1995): 1797-1842. Link

-

Benzylic Bromide Reactivity: BenchChem Application Notes. "Application Notes and Protocols for the Alkylation of Amines with 1-(Bromomethyl)-2-(trifluoromethyl)benzene." Link

- Boc Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard Reference Text).

Sources

conditions for Boc deprotection of 6-bromomethyl-1,2,3,4-tetrahydroisoquinoline derivatives

Topic: Chemoselective N-Boc Deprotection of 6-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline Content Type: Technical Application Note & Protocol Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists[1][2]

Executive Summary: The "Loaded Spring" Substrate

The deprotection of 6-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline presents a unique synthetic challenge that distinguishes it from standard Boc removals.[1][2] This molecule contains two mutually reactive functional groups masked by the protecting group:[2]

-

The Nucleophile: The secondary amine (revealed upon deprotection).[2]

-

The Electrophile: The benzylic bromide (highly reactive toward alkylation).[2]

The Critical Failure Mode: Upon removal of the Boc group, if the resulting free amine is allowed to exist in a neutral state or in the presence of a base, it will rapidly undergo intermolecular

The Solution: The deprotection must be conducted under strictly acidic, anhydrous conditions, and the product must be isolated as a stable salt (Trifluoroacetate or Hydrochloride) without an aqueous basic workup.[1][2]

Reaction Mechanism & Failure Pathways

The following diagram illustrates the desired pathway (Acidolysis) versus the catastrophic failure pathway (Polymerization).

Figure 1: Mechanistic divergence between successful salt isolation and polymerization failure modes.[1][2]

Comparative Analysis of Deprotection Reagents

| Feature | Method A: TFA / DCM (Recommended) | Method B: HCl / Dioxane |

| Mechanism | Selective Acidolysis | Acidolysis |

| Benzylic Halide Stability | High. Trifluoroacetate is a poor nucleophile; minimizes displacement of Br.[2] | Moderate. Chloride ( |

| Product Form | Trifluoroacetate salt (TFA salt) | Hydrochloride salt (HCl salt) |

| Volatility | High (TFA is easy to remove via co-evaporation).[1][2] | Moderate (High boiling solvents often required).[1][2] |

| Risk Profile | Lowest risk of side reactions. | Risk of Halogen exchange. |

Detailed Protocols

Method A: The "Precipitation" Protocol (TFA/DCM)

Best for: Small to medium scale (mg to gram), high purity requirements.[1][2]

Reagents:

-

Substrate: N-Boc-6-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline.[1][2][3]

-

Solvent: Dichloromethane (DCM), Anhydrous.[1]

-

Precipitant: Diethyl Ether (

) or MTBE.[1][2]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the N-Boc substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

-

Acidification: Cool the solution to 0°C using an ice bath. Add TFA dropwise.[1][2]

-

Reaction: Remove the ice bath and allow to stir at room temperature. Monitor by TLC (Note: The product will stay at the baseline; look for disappearance of the non-polar starting material).[2]

-

Workup (The Critical Step):

-

Isolation:

-

Dissolve the resulting thick oil in a minimum amount of DCM or MeOH (0.5 mL per gram).[1][2]

-

Add cold Diethyl Ether or MTBE (10-20x volume) with vigorous stirring.[2]

-

A white to off-white solid (the TFA salt) should precipitate.[2]

-

Filter under nitrogen or argon protection (the salt is hygroscopic).[1][2] Wash with Hexanes.[1]

-

Method B: The "Process" Protocol (HCl/Dioxane)

Best for: Larger scale, or when a pharmacologically acceptable counter-ion (Cl-) is needed immediately.[1][2]

Reagents:

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in Dioxane (or Ethyl Acetate).[1][2]

-

Addition: Cool to 0°C. Add 4M HCl in Dioxane (5–10 equivalents of HCl).

-

Reaction: Stir at 0°C to 10°C.

-

Isolation:

Quality Control & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Pink/Purple Gum | Polymerization. The amine was deprotonated and attacked the bromide.[2] | Irreversible. Restart. Ensure no base touches the product.[2] Isolate as salt only. |

| New Spot on TLC (less polar than product) | Solvolysis. Benzylic bromide converted to Benzyl alcohol or Ether.[1][2] | Check solvents.[1][5][6][7][8] Ensure DCM/Dioxane is anhydrous . Avoid MeOH/EtOH. |

| Mass Spec shows M-44 (Br | Halogen Exchange. | Switch from Method B (HCl) to Method A (TFA). Keep reaction at 0°C. |

| Hygroscopic Solid | Residual Acid. TFA/HCl salts are hygroscopic.[1][2] | Dry under high vacuum with |

Strategic Workflow Diagram

Figure 2: Decision tree for selecting and executing the deprotection protocol.

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis (4th ed.).[1][2] Wiley-Interscience.[2] (Chapter on Protection for the Amino Group: Cleavage).[1][2][4][5]

-

Han, G., et al. (2019).[1][2] "Recent Advances in the Total Synthesis of Tetrahydroisoquinoline Alkaloids." Marine Drugs, 17(4), 209.[1][2] (Discusses general THIQ handling and instability of intermediates).

-

Common Organic Chemistry. (n.d.).[1][2] "Boc Deprotection (TFA) Conditions." (Standard protocols for TFA removal).

-

Sigma-Aldrich. (n.d.).[2] "6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride Safety Data Sheet." (Provides handling data for the salt form, confirming stability compared to free base).

Sources

- 1. scispace.com [scispace.com]

- 2. rsc.org [rsc.org]

- 3. N-Boc-6-Bromomethyl-1,2,3,4-Tetrahydroisoquinoline | 622867-53-2 [chemicalbook.com]

- 4. mcours.net [mcours.net]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. fulir.irb.hr [fulir.irb.hr]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline in SN2 Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for SN2 reactions involving N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline. This document will address common issues of low reactivity and provide actionable solutions based on established chemical principles.

I. Understanding the Substrate: N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline

N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline is a key intermediate in the synthesis of various biologically active molecules.[1][2][3][4] Its structure presents a unique combination of features that can influence its reactivity in SN2 reactions. The bromomethyl group at the 6-position is a benzylic halide, which is typically highly reactive in SN2 displacements due to the ability of the adjacent π-system to stabilize the transition state.[5][6][7][8] However, the bulky N-Boc protecting group and the tetrahydroisoquinoline ring system can introduce steric hindrance, potentially counteracting the expected reactivity.[9][10][11][12]

II. Troubleshooting Guide: Low Reactivity and Poor Yields

This section addresses common problems encountered during SN2 reactions with N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline and offers systematic troubleshooting strategies.

Question: My SN2 reaction with N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline is showing low or no conversion. What are the likely causes and how can I fix it?

Answer: Low conversion in SN2 reactions with this substrate is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

1. Steric Hindrance: The Primary Culprit

The rate of an SN2 reaction is highly sensitive to steric hindrance around the electrophilic carbon.[10][11][12][13][14][15][16][17][18] The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom of the tetrahydroisoquinoline ring can significantly impede the backside attack of the nucleophile on the bromomethyl group.[9]

Troubleshooting Steps:

-

Evaluate Your Nucleophile: Bulky nucleophiles will exacerbate the steric issue. If possible, switch to a smaller, yet still potent, nucleophile. For example, if you are using a bulky alkoxide, consider using a less hindered one.

-

Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be cautious as this can also promote side reactions like elimination (E2). A careful optimization of the temperature is necessary.

-

Prolong Reaction Time: If the reaction is simply slow due to sterics, extending the reaction time may lead to a higher yield. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

Caption: Steric hindrance from the N-Boc group impeding nucleophilic attack.

2. Nucleophile Strength and Concentration

A strong nucleophile is essential for a successful SN2 reaction.[13][19] The rate of the reaction is directly proportional to the concentration of both the substrate and the nucleophile.[17][20]

Troubleshooting Steps:

-

Assess Nucleophilicity: Ensure your chosen nucleophile is sufficiently strong. Anionic nucleophiles (e.g., RS⁻, CN⁻, N₃⁻) are generally more potent than their neutral counterparts.[21]

-

Increase Nucleophile Concentration: Using a higher concentration of the nucleophile can increase the reaction rate. A 1.5 to 3-fold excess of the nucleophile is a good starting point.

-

Consider a Phase-Transfer Catalyst: If your nucleophile is an inorganic salt with low solubility in your organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the nucleophile into the organic phase, thereby increasing its effective concentration.

3. Solvent Effects: A Critical Choice

The choice of solvent can dramatically influence the rate of an SN2 reaction.[13][22] Polar aprotic solvents are generally preferred for SN2 reactions.[5][13][21]

Troubleshooting Steps:

-

Avoid Polar Protic Solvents: Solvents like water, methanol, and ethanol can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity.[13][22]

-

Utilize Polar Aprotic Solvents: Solvents such as DMF, DMSO, acetonitrile, or acetone are ideal.[5][13][21] They can dissolve ionic nucleophiles but do not strongly solvate the anion, leaving it "naked" and more reactive.[23]

| Solvent Type | Examples | Effect on SN2 Rate | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Increases Rate | Solvates the cation but not the anionic nucleophile, increasing nucleophilicity.[13][23] |

| Polar Protic | Water, Methanol, Ethanol | Decreases Rate | Solvates and stabilizes the anionic nucleophile through hydrogen bonding, reducing its reactivity.[13][22] |

| Nonpolar | Hexane, Toluene | Very Slow Rate | Reactants, especially ionic nucleophiles, have poor solubility. |

4. Potential Side Reactions: Elimination (E2)

Benzylic halides, while reactive towards substitution, can also undergo elimination reactions (E2), especially with strongly basic nucleophiles.[21] This is particularly relevant when increasing the reaction temperature.

Troubleshooting Steps:

-

Use a Non-Basic Nucleophile: If possible, choose a nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻).

-

Employ a Non-Nucleophilic Base (if a base is required): If a base is necessary to deprotonate a nucleophile, use a sterically hindered, non-nucleophilic base like DBU or proton sponge.

-

Lower the Reaction Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature can favor substitution over elimination.

Caption: Competing SN2 and E2 reaction pathways.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline compared to a simple benzyl bromide?

A1: While the benzylic position generally enhances SN2 reactivity, the presence of the bulky N-Boc group and the tetrahydroisoquinoline ring system introduces significant steric hindrance.[9][10][11][12] Therefore, its reactivity is generally lower than that of an unhindered benzyl bromide. The reaction conditions need to be more forcing (higher temperature, longer reaction time, or a more potent nucleophile) to achieve comparable yields.

Q2: Can the N-Boc group itself react under the SN2 conditions?

A2: The N-Boc group is generally stable to most nucleophiles and bases used in SN2 reactions.[24][25] However, under strongly acidic conditions, the Boc group can be cleaved.[26][27][28][29] If your reaction conditions involve the in-situ generation of a strong acid, this could be a potential side reaction. Additionally, under certain conditions with highly nucleophilic reagents, the carbonyl of the Boc group can be attacked, but this is less common.[30]

Q3: Are there any alternative strategies if optimizing the SN2 reaction fails?

A3: If SN2 approaches are consistently yielding poor results, consider alternative synthetic strategies:

-

SN1-type reaction: Although less common for primary benzylic halides, if a stable carbocation can be formed, an SN1 pathway might be accessible, particularly with weakly nucleophilic solvents (solvolysis).

-

Modification of the protecting group: If the Boc group is the primary source of steric hindrance, consider switching to a smaller N-protecting group for the tetrahydroisoquinoline nitrogen, such as an acetyl or benzyl group, perform the substitution, and then exchange the protecting group back to Boc if needed.

-

Alternative synthetic route: It may be more efficient to introduce the desired side chain at an earlier stage of the synthesis before the formation of the tetrahydroisoquinoline ring or before the introduction of the Boc group.

IV. Experimental Protocols

General Protocol for a Test SN2 Reaction

This protocol provides a starting point for optimizing your reaction.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq).

-

Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, 0.1 M concentration).

-

Nucleophile Addition: Add the nucleophile (1.5 eq). If the nucleophile is a salt, ensure it is finely powdered and dry.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours.

-

Heating (if necessary): If no reaction is observed at room temperature after 4-6 hours, gradually increase the temperature to 50-80 °C and continue monitoring.

-

Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl), extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Troubleshooting Flowchart

Caption: A step-by-step flowchart for troubleshooting low SN2 reactivity.

V. References

-

Agami, C., Couty, F., & Poursoulis, M. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724.

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

-

CureFFI.org. (2015, February 27). Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in.... Retrieved from [Link]

-

Chad's Prep. (n.d.). Factors Affecting SN2 Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

-

PMC. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Hulet, R. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism [Video]. YouTube. [Link]

-

RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

-

Quora. (2020, May 1). Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much?. Retrieved from [Link]

-

Chem Help ASAP. (2019, December 16). reactive SN2 alkyl groups - benzyl and allyl groups [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

RSC Publishing. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2014, June 30). Effect of Allylic Groups on SN2 Reactivity. Retrieved from [Link]

-

PMC. (n.d.). Effect of Allylic Groups on SN2 Reactivity. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

J-Stage. (2021, April 1). Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, March 22). Can You Solve These SN2 Problems? [Video]. YouTube. [Link]

-

Reddit. (2024, December 1). Why is this reaction not Sn2? Why does it happen in two steps?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroisoquinoline synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

Chad's Prep. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [Link]

-

PMC. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved from [Link]

-

Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 4. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 5. Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles [cureffi.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 15. quora.com [quora.com]

- 16. youtube.com [youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Factors Affecting SN2 Reactions - Chad's Prep® [chadsprep.com]

- 20. m.youtube.com [m.youtube.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 23. SN2 Reaction Mechanism [chemistrysteps.com]

- 24. total-synthesis.com [total-synthesis.com]

- 25. Boc-Protected Amino Groups [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

- 27. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 28. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 29. Amine Protection / Deprotection [fishersci.co.uk]

- 30. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

avoiding racemization during functionalization of chiral tetrahydroisoquinoline derivatives

A Guide to Preventing Racemization During Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral tetrahydroisoquinoline (THIQ) derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity at the C1 position during synthetic modifications. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical protocols necessary to overcome challenges with racemization.

Introduction

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] The stereocenter at the C1 position is often crucial for biological activity, making the enantioselective synthesis and subsequent racemization-free functionalization of these molecules a critical endeavor.[2] However, the C1 benzylic proton is susceptible to abstraction under various reaction conditions, leading to a loss of enantiomeric purity through the formation of an achiral iminium ion intermediate. Understanding the factors that promote this pathway is key to designing robust synthetic routes that maintain the desired stereochemistry.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Question 1: I'm observing significant racemization of my C1-substituted THIQ during N-alkylation with an alkyl halide. What are the primary causes and how can I mitigate this?

Answer:

This is a common issue stemming from the reaction conditions, particularly the choice of base and solvent.

Mechanistic Insight: Strong bases can deprotonate the C1 position, especially if the C1 substituent is electron-withdrawing, leading to the formation of a planar, achiral enamine or iminium ion intermediate which then reprotonates non-stereoselectively.[3][4]

Troubleshooting Steps & Solutions:

-

Base Selection is Critical: Avoid strong, non-hindered bases like sodium hydride or potassium tert-butoxide if racemization is observed. Opt for milder, sterically hindered bases that are less likely to abstract the C1 proton.

-

Recommended Bases: Diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). These bases are generally sufficient to deprotonate the secondary amine for alkylation without causing significant C1 deprotonation.

-

-

Solvent Polarity: Polar aprotic solvents can stabilize the iminium ion intermediate, potentially favoring racemization.

-

Solvent Screening: If using highly polar solvents like DMF or DMSO, consider switching to less polar alternatives such as acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM).

-

-

Temperature Control: Higher reaction temperatures provide the activation energy needed for C1 deprotonation.

-

Protocol: Run the alkylation at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature if necessary.

-

-

Protecting Group Strategy: If the above measures are insufficient, consider using an N-protecting group that reduces the acidity of the C1 proton.[5][6][7]